molecular formula C11H15N3O4 B155464 Pyricarbate CAS No. 1882-26-4

Pyricarbate

Cat. No.: B155464
CAS No.: 1882-26-4
M. Wt: 253.25 g/mol
InChI Key: YEKQSSHBERGOJK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyricarbate, also known as pyridinol carbamate, is a synthetic chemical compound primarily used in the treatment of various skin conditions . It is known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Mode of Action

This compound operates through a dual mechanism of action. Firstly, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . These are signaling molecules that play a key role in the inflammatory response and are often elevated in conditions like eczema and dermatitis . By inhibiting these cytokines, this compound reduces inflammation, which in turn alleviates symptoms such as redness, swelling, and itching .

Biochemical Pathways

Its second mode of action is as an antioxidant . The skin is constantly exposed to oxidative stress from environmental factors like UV radiation, pollution, and even normal cellular processes . This oxidative stress can lead to the formation of reactive oxygen species (ROS), which can damage skin cells and accelerate the aging process . This compound neutralizes these ROS, thereby protecting skin cells from oxidative damage .

Result of Action

By reducing inflammation and neutralizing ROS, this compound protects skin cells from oxidative damage, alleviates symptoms such as redness, swelling, and itching, and potentially slows the skin aging process .

Action Environment

These factors, such as UV radiation and pollution, can cause oxidative stress, which this compound counteracts through its antioxidant action .

Biochemical Analysis

Biochemical Properties

Pyricarbate interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to have anticholinesterase activity . This means that this compound can inhibit the action of cholinesterases, enzymes that are essential for the breakdown of acetylcholine, a key neurotransmitter .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways and gene expression . Its anticholinesterase activity can lead to an increase in acetylcholine levels, which can affect various cellular processes, including cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits cholinesterases by binding to the active site of these enzymes, preventing them from breaking down acetylcholine .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, its anticholinesterase activity can lead to a progressive increase in acetylcholine levels

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses of this compound could potentially lead to toxic or adverse effects due to excessive inhibition of cholinesterases

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of acetylcholine . It interacts with cholinesterases, which are key enzymes in these pathways . This compound’s anticholinesterase activity can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

The synthesis of pyricarbate involves the reaction of 2,6-pyridinedimethanol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the formation of the carbamate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Pyricarbate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyricarbate has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyricarbate can be compared with other similar compounds, such as:

This compound stands out due to its dual mechanism of action, making it unique among other dermatological agents.

Properties

IUPAC Name

[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQSSHBERGOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045708
Record name Pyricarbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-26-4
Record name Pyridinol carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1882-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyricarbate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyricarbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyricarbate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRICARBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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